molecular formula C17H14Cl2N2O B1398219 6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332531-20-0

6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1398219
CAS RN: 1332531-20-0
M. Wt: 333.2 g/mol
InChI Key: PDIYMLWLWCVGHC-UHFFFAOYSA-N
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Description

6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C17H14Cl2N2O . It has an average mass of 333.212 Da and a monoisotopic mass of 332.048309 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, diverse 2-pyridinyl quinolines were prepared using a straightforward synthesis based on the BiCl(3)-catalyzed multicomponent imino Diels-Alder (imino DA) reaction .


Molecular Structure Analysis

The molecular structure of 6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is defined by its molecular formula, C17H14Cl2N2O . Further details about its structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can be inferred from its molecular formula, C17H14Cl2N2O . It has an average mass of 333.212 Da and a monoisotopic mass of 332.048309 Da .

Scientific Research Applications

Medicinal Chemistry Anti-Cancer Properties

Quinoline-based compounds have been reported to possess potent anti-cancer properties. For example, a compound similar in structure to “6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” was designed to be a potent anti-cancer agent against breast, lung, and CNS tumors .

Pharmacology Anti-Fibrotic Activity

Research has shown that certain quinoline derivatives exhibit significant anti-fibrotic activity. Compounds with a pyridinyl substitution, akin to the one , have demonstrated promising activities with notable IC50 values .

Green Chemistry Sustainable Chemical Processes

The quinoline motif is essential in various pharmacologically active heterocyclic compounds and is expected to contribute to greener and more sustainable chemical processes in both medicinal and industrial chemistry .

Synthetic Chemistry Povarov Reaction

Quinolines can be synthesized through the Povarov reaction, which might be applicable for the synthesis of “6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride”. This synthetic route is significant for forming 2-aryl-substituted quinolines .

properties

IUPAC Name

6-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O.ClH/c1-2-11-6-7-14-12(9-11)13(17(18)21)10-16(20-14)15-5-3-4-8-19-15;/h3-10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIYMLWLWCVGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

CAS RN

1332531-20-0
Record name 4-Quinolinecarbonyl chloride, 6-ethyl-2-(2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332531-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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